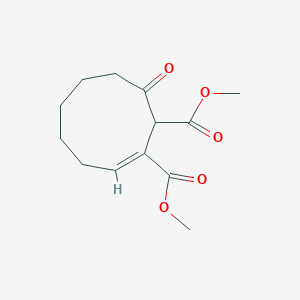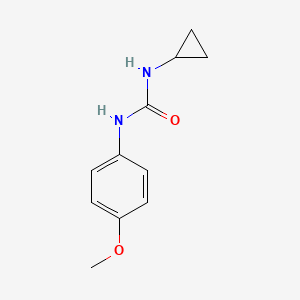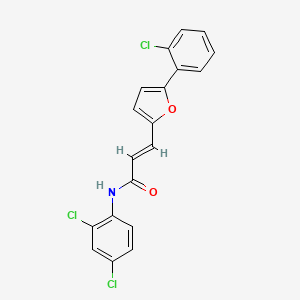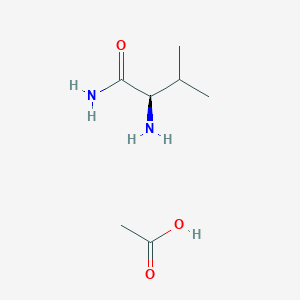
(2R)-2-amino-3-methylbutanamide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methylbutanamide acetate is an organic compound with a specific stereochemistry at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methylbutanamide acetate typically involves the reaction of (2R)-2-amino-3-methylbutanoic acid with acetic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-methylbutanamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
(2R)-2-amino-3-methylbutanamide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for studying chiral reactions and mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein folding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: It has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
作用機序
The mechanism of action of (2R)-2-amino-3-methylbutanamide acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-methylbutanamide acetate: This is the enantiomer of (2R)-2-amino-3-methylbutanamide acetate and has similar chemical properties but different biological activities due to its stereochemistry.
(2R)-2-amino-3-methylbutanoic acid: This compound is a precursor to this compound and shares some chemical properties.
(2R)-2-amino-3-methylbutanamide hydrochloride: This compound is a salt form of (2R)-2-amino-3-methylbutanamide and has different solubility and stability properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with biological targets in a stereospecific manner. This makes it valuable for studying chiral interactions and for use in the development of chiral drugs.
特性
分子式 |
C7H16N2O3 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
acetic acid;(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O.C2H4O2/c1-3(2)4(6)5(7)8;1-2(3)4/h3-4H,6H2,1-2H3,(H2,7,8);1H3,(H,3,4)/t4-;/m1./s1 |
InChIキー |
FXCOJIUEAUYCRH-PGMHMLKASA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N)N.CC(=O)O |
正規SMILES |
CC(C)C(C(=O)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




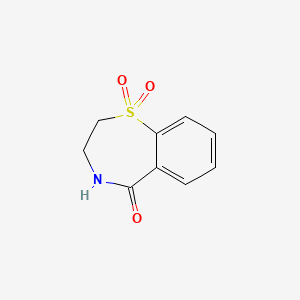

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
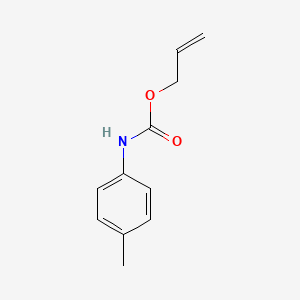

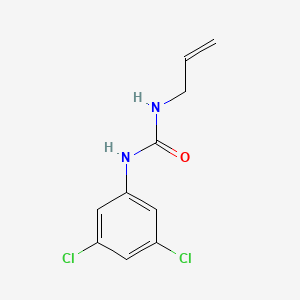
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

